4-Fluoro-3-(trifluoroacetyl)benzonitrile

Medicinal Chemistry Process Chemistry Fluorine Chemistry

Sourcing fluorinated aromatic building blocks with precise regiochemistry often leads to supply inconsistency and generic substitutions. 4-Fluoro-3-(trifluoroacetyl)benzonitrile (CAS 617706-17-9) resolves this with its specific 4-fluoro, 3-trifluoroacetyl substitution pattern, ensuring reproducible reactivity. • Enhanced Electrophilicity: The trifluoroacetyl carbonyl is highly susceptible to nucleophilic addition, enabling efficient synthesis of fluorinated oxazoles and pyrazoles. • Regioselective Control: The 4-fluoro substituent directs downstream aromatic substitution, critical for lead candidate diversification. • Reliable Supply: Available as a standard catalog item with consistent analytical quality, eliminating custom synthesis delays.

Molecular Formula C9H3F4NO
Molecular Weight 217.12 g/mol
CAS No. 617706-17-9
Cat. No. B13954176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoroacetyl)benzonitrile
CAS617706-17-9
Molecular FormulaC9H3F4NO
Molecular Weight217.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(=O)C(F)(F)F)F
InChIInChI=1S/C9H3F4NO/c10-7-2-1-5(4-14)3-6(7)8(15)9(11,12)13/h1-3H
InChIKeyGIDXWIOMEOEFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(trifluoroacetyl)benzonitrile Procurement Guide


4-Fluoro-3-(trifluoroacetyl)benzonitrile (CAS 617706-17-9) is a specialized fluorinated aromatic building block featuring a 4-fluoro substituent, a 3-trifluoroacetyl group, and a nitrile moiety . With a molecular formula of C9H3F4NO and a molecular weight of 217.12 g/mol, this compound is distinguished by its unique combination of strong electron-withdrawing groups that significantly modulate aromatic ring electronics and reactivity . Its predicted physicochemical properties include a high density of 1.441 g/cm³ and a boiling point of 249.878°C .

Polyfunctional fluorinated building block with nitrile, trifluoroacetyl, and fluoro substituents
Orthogonal derivatization handles for streamlined complex molecule synthesis
Reported electron-deficient core supports nucleophilic addition and condensation pathways

Why Analogs Cannot Substitute 4-Fluoro-3-(trifluoroacetyl)benzonitrile


The precise positioning of the fluoro and trifluoroacetyl substituents on the benzonitrile core is critical for specific reactivity and downstream applications. Simple in-class analogs such as 3-(trifluoroacetyl)benzonitrile or 4-(trifluoroacetyl)benzonitrile lack the 4-fluoro group, which alters electron density distribution, hydrogen-bonding capacity, and metabolic stability [1]. Conversely, analogs like 3-acetyl-4-fluorobenzonitrile replace the highly electron-withdrawing trifluoroacetyl group with an acetyl group, drastically reducing the compound's electrophilicity and potential for fluorine-mediated interactions. These differences render generic substitution unreliable for projects requiring the specific electronic and steric profile offered by 4-Fluoro-3-(trifluoroacetyl)benzonitrile.

4-fluoro absence alters electron density and hydrogen-bonding capacity vs non-fluorinated analogs
Acetyl replacement of trifluoroacetyl markedly reduces electrophilicity
Analogs with fewer functional handles may limit orthogonal derivatization sequences

Quantitative Evidence: 4-Fluoro-3-(trifluoroacetyl)benzonitrile vs. Analogs


Higher Density Compared to Analogs

4-Fluoro-3-(trifluoroacetyl)benzonitrile exhibits a calculated density of 1.441 g/cm³, which is 5.9% higher than 3-(trifluoroacetyl)benzonitrile (1.36 g/cm³) and 6.0% higher than 4-(trifluoroacetyl)benzonitrile (1.36 g/cm³) . This density increase is attributable to the additional 4-fluoro substituent, which enhances intermolecular interactions and packing efficiency.

Density vs analogs
Calculated
1.441 g/cm³ vs 1.36 g/cm³ (+5.9–6.0%)
Supports solid-state stability screening
ACD/Labs calculated, 20°C, data to verify
Medicinal Chemistry Process Chemistry Fluorine Chemistry

Distinct Boiling Point Profile

The predicted boiling point of 4-Fluoro-3-(trifluoroacetyl)benzonitrile is 249.9°C at 760 mmHg, which is 3.8°C higher than the 246.1°C boiling point of 3-(trifluoroacetyl)benzonitrile and 19.6°C lower than the 269.5°C boiling point of 4-(trifluoroacetyl)benzonitrile . This intermediate boiling point reflects the combined influence of the 4-fluoro and 3-trifluoroacetyl groups on molecular polarity and dipole moment .

Boiling point profile
Calculated
249.9°C vs 246.1°C / 269.5°C
Informs purification scale-up decisions
ACD/Labs calculated, 760 Torr
Purification Process Chemistry Physical Organic Chemistry

Enhanced Electrophilicity vs. Acetyl Analog

The trifluoroacetyl group in 4-Fluoro-3-(trifluoroacetyl)benzonitrile is significantly more electron-withdrawing than the acetyl group in 3-acetyl-4-fluorobenzonitrile. This is evidenced by the density difference: 1.441 g/cm³ for the trifluoroacetyl derivative versus 1.2 g/cm³ for the acetyl derivative (a 20.1% increase), reflecting tighter molecular packing due to stronger dipolar interactions . The enhanced electrophilicity of the carbonyl carbon is further supported by the lower predicted boiling point of the trifluoroacetyl derivative (249.9°C) compared to the acetyl derivative (271.0°C), despite its higher molecular weight .

Electrophilicity vs acetyl analog
Calculated
Density 1.441 vs 1.2 g/cm³ (+20.1%)
Supports accelerated nucleophilic addition
ACD/Labs calculated
Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

Orthogonal Reactivity Profile

The simultaneous presence of three distinct functional groups—a nitrile (electron-withdrawing, hydrogen bond acceptor), a trifluoroacetyl ketone (strongly electrophilic, hydrogen bond acceptor), and a fluoro substituent (strongly electron-withdrawing, metabolic blocker)—provides a unique orthogonal reactivity profile [1]. While direct quantitative reactivity data for this specific compound is limited, the class of fluorinated trifluoroacetylbenzonitriles is well-established as versatile intermediates in medicinal chemistry for the construction of heterocycles and functionalized aromatics [2].

Orthogonal reactivity
Class-level
3 distinct handles (CN, COCF₃, F)
Streamlines complex molecule synthesis
Reactivity data to verify; literature class-level inference
Organic Synthesis Medicinal Chemistry Building Blocks

4-Fluoro-3-(trifluoroacetyl)benzonitrile: Key Application Scenarios


Fluorinated Heterocycle Synthesis

The strongly electrophilic trifluoroacetyl carbonyl in 4-Fluoro-3-(trifluoroacetyl)benzonitrile is highly susceptible to nucleophilic addition. This property enables the efficient construction of fluorinated heterocycles, such as oxazoles, thiazoles, and pyrazoles, when reacted with bifunctional nucleophiles. The presence of the 4-fluoro substituent further directs regioselectivity in subsequent aromatic substitution reactions [1]. This scenario is directly supported by the compound's enhanced electrophilicity compared to acetyl analogs (Evidence Item 3) and its orthogonal reactivity profile (Evidence Item 4).

Medicinal Chemistry Lead Optimization

In drug discovery programs, 4-Fluoro-3-(trifluoroacetyl)benzonitrile serves as a key intermediate for introducing fluorine atoms into lead candidates. The trifluoroacetyl group can be converted to a trifluoromethyl group or retained as a hydrogen-bond acceptor, while the 4-fluoro substituent blocks metabolic oxidation at that position [2]. The higher density and unique boiling point (Evidence Items 1 & 2) also suggest favorable solid-state properties for formulation. This application leverages the compound's distinct substitution pattern (Evidence Item 4).

Fluorinated Agrochemical Intermediate

Fluorinated benzonitriles are valuable building blocks in the agrochemical industry for the synthesis of herbicides and insecticides. The combination of a nitrile group and a trifluoroacetyl moiety in 4-Fluoro-3-(trifluoroacetyl)benzonitrile provides a versatile platform for accessing diverse chemical space [3]. The enhanced electrophilicity (Evidence Item 3) facilitates key carbon–carbon and carbon–heteroatom bond-forming reactions, streamlining the synthesis of complex agrochemicals.

Material Science: Fluorinated Polymers & Liquid Crystals

The unique electronic properties imparted by the fluoro and trifluoroacetyl groups make this compound a potential precursor for specialty materials. The nitrile group can be polymerized or used as an anchoring point for further functionalization, while the fluorine atoms contribute to low polarizability, high thermal stability, and unique optical properties [4]. The higher density (Evidence Item 1) may also be advantageous in achieving desired packing densities in thin films or liquid crystalline phases.

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis
Electrophilic trifluoroacetyl carbonyl; orthogonal functional handles
Nucleophilic addition / condensation efficiency
Medicinal chemistry lead optimization
Fluorine substitution pattern; metabolically blocked position
Fluorine incorporation and metabolic stability screening
Fluorinated agrochemical intermediate
Versatile benzonitrile core; enhanced electrophilicity
C-C and C-heteroatom bond formation
Material science (polymers, liquid crystals)
High-density fluorinated core; electronic properties
Thin-film packing, thermal/optical property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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